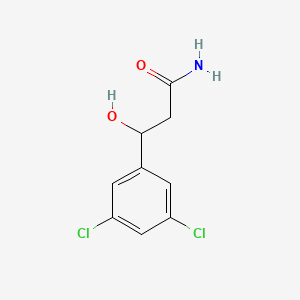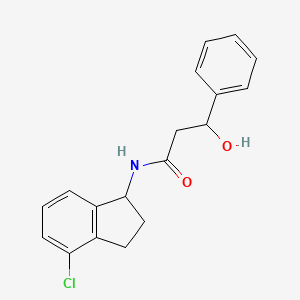
3-(3,5-Dichlorophenyl)-3-hydroxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dichlorophenyl)-3-hydroxypropanamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture to control weeds. It was first introduced in the market in the 1970s and has since become one of the most commonly used herbicides in the world. DCPA is a white crystalline solid that is soluble in water and organic solvents. It is also known by its trade name, Dacthal.
Mecanismo De Acción
3-(3,5-Dichlorophenyl)-3-hydroxypropanamide inhibits the synthesis of chlorophyll in plants, which is essential for photosynthesis. It also disrupts the electron transport chain in chloroplasts, which leads to the accumulation of reactive oxygen species (ROS) and ultimately cell death. 3-(3,5-Dichlorophenyl)-3-hydroxypropanamide is absorbed by the roots of plants and translocated to the leaves, where it exerts its herbicidal activity.
Biochemical and Physiological Effects
3-(3,5-Dichlorophenyl)-3-hydroxypropanamide has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of enzymes involved in chlorophyll synthesis and disrupts the structure of chloroplasts. It also alters the expression of genes involved in stress response and defense mechanisms. 3-(3,5-Dichlorophenyl)-3-hydroxypropanamide has been shown to induce oxidative stress in plants, leading to the accumulation of ROS and damage to cellular membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,5-Dichlorophenyl)-3-hydroxypropanamide is a widely used herbicide in agriculture, but it also has applications in laboratory research. Its selective herbicidal activity makes it useful for studying the effects of herbicides on plant growth and development. 3-(3,5-Dichlorophenyl)-3-hydroxypropanamide is relatively inexpensive and easy to obtain, making it a popular choice for researchers. However, its use in laboratory experiments is limited by its toxicity and potential environmental impact.
Direcciones Futuras
There are several areas of research that could benefit from further study of 3-(3,5-Dichlorophenyl)-3-hydroxypropanamide. One area of interest is the development of new herbicides that are more effective and environmentally friendly than 3-(3,5-Dichlorophenyl)-3-hydroxypropanamide. Another area of research is the study of the effects of 3-(3,5-Dichlorophenyl)-3-hydroxypropanamide on non-target organisms, such as insects and soil microorganisms. Finally, there is a need to better understand the mechanisms by which 3-(3,5-Dichlorophenyl)-3-hydroxypropanamide exerts its herbicidal activity, which could lead to the development of new herbicides with improved efficacy and selectivity.
Métodos De Síntesis
3-(3,5-Dichlorophenyl)-3-hydroxypropanamide is synthesized by reacting 3,5-dichlorophenol with 3-chloro-1,2-propanediol in the presence of a strong base such as sodium hydroxide. The resulting product is then acidified to give 3-(3,5-Dichlorophenyl)-3-hydroxypropanamide as a white crystalline solid. The synthesis of 3-(3,5-Dichlorophenyl)-3-hydroxypropanamide is a relatively simple process that can be carried out on a large scale.
Aplicaciones Científicas De Investigación
3-(3,5-Dichlorophenyl)-3-hydroxypropanamide has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds and is used in a variety of crops including corn, soybeans, and cotton. 3-(3,5-Dichlorophenyl)-3-hydroxypropanamide works by inhibiting the growth of weeds by interfering with their ability to photosynthesize. It is a selective herbicide, meaning that it targets only certain types of plants and does not harm others.
Propiedades
IUPAC Name |
3-(3,5-dichlorophenyl)-3-hydroxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)3-6)8(13)4-9(12)14/h1-3,8,13H,4H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBJXGMMAQPPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dichlorophenyl)-3-hydroxypropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)methyl]-2-hydroxypropanamide](/img/structure/B6637643.png)
![1-(Furan-2-yl)-2-[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]ethanol](/img/structure/B6637646.png)
![5-(2,5-Difluorophenyl)-1-(imidazo[1,2-a]pyrazin-3-ylmethyl)pyrrolidin-3-ol](/img/structure/B6637665.png)
![N-(2-hydroxy-1-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6637673.png)
![1-[1-(2-Cyclopropylethylsulfonyl)piperidin-4-yl]ethanol](/img/structure/B6637688.png)
![2-(1-hydroxycyclohexyl)-1-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B6637698.png)

![[1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6637704.png)
![1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6637719.png)
![3-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B6637738.png)

![1-(1-Tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6637753.png)
![4-(2,3,4,5,7,8,9,10-Octahydrobenzo[h][1]benzoxepin-5-ylamino)cyclohexan-1-ol](/img/structure/B6637759.png)
